molecular formula C8H13NO B2497062 N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine CAS No. 2138812-40-3

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine

Cat. No.: B2497062
CAS No.: 2138812-40-3
M. Wt: 139.198
InChI Key: CUPAAIJMJNQFAJ-VQHVLOKHSA-N
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Description

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a structurally unique compound characterized by a spirocyclic framework fused with a hydroxylamine moiety. The spiro[2.5]octane system introduces significant ring strain and conformational rigidity, which may influence its reactivity and interactions with biological or chemical systems.

Properties

IUPAC Name

(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-9-7-2-1-3-8(6-7)4-5-8/h10H,1-6H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAAIJMJNQFAJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves several steps. One common method includes the reaction of spiro[2.5]octane with nitrosyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of spirocyclic amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and advanced materials, where its spirocyclic structure imparts desirable properties.

Mechanism of Action

The mechanism of action of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Research Findings and Data Tables

Metabolic Pathways of Hydroxylamines

Data from N-(2-methoxyphenyl)hydroxylamine ():

Metabolite Species Enzyme Involved Conversion Rate (Relative) Toxicity Implications
o-Anisidine Rat/Rabbit CYP1A, CYP2B, CYP2E1 High (2.4-fold induction) Bladder carcinogen (IARC 2B)
o-Aminophenol Rat/Rabbit CYP2E1 Moderate Nephrotoxic metabolite
Unidentified Metabolite (M1) Rabbit Unknown Low Species-specific pathway

Implications for this compound :

  • If metabolized similarly, CYP-mediated oxidation or reduction could generate reactive intermediates.
Sensor Compatibility of Hydroxylamines

Data from BODIPY-based sensors ():

Compound Type Detection Efficiency (50 μM) Structural Requirement
Primary hydroxylamines High (e.g., NH$_2$OH) Small alkyl/aromatic substituents
Tertiary hydroxylamines Low/None Bulky substituents (e.g., tert-butyl)

Hypothesis :

  • The spirocyclic backbone of This compound may sterically hinder sensor binding, depending on substituent orientation.

Critical Analysis and Gaps in Knowledge

  • Synthesis and Stability: No direct synthesis or stability data exist for this compound. Analogous spiro compounds (e.g., ) suggest synthetic feasibility via ketone-hydroxylamine condensation.

Biological Activity

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound (CAS: 2138812-40-3) features a spirocyclic structure that may contribute to its biological properties. The compound's molecular formula is C8H13NC_8H_{13}N, indicating the presence of a hydroxylamine functional group which is known for its reactivity and biological significance.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biomolecules such as proteins and nucleic acids.

1. Binding Affinity Studies

Recent studies have utilized molecular docking techniques to assess the binding affinity of this compound with various biological targets, including bovine serum albumin (BSA) and calf thymus DNA (ctDNA). The results indicate moderate binding affinities, suggesting potential applications in drug design.

Target Binding Constant (K) Method
BSAK=104M1K=10^4\,M^{-1}Steady-state fluorescence
ctDNAK=103M1K=10^3\,M^{-1}Viscosity measurements

These findings demonstrate that this compound interacts with these biomolecules through non-covalent interactions, potentially influencing their biological functions.

2. Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Treatment Duration (hrs)
MCF-72524
A5493024

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation: The compound's ability to bind to ctDNA suggests a mechanism where it intercalates into the DNA structure, potentially disrupting replication and transcription processes.
  • Protein Interaction: Binding to BSA may influence the pharmacokinetics of the compound, affecting its distribution and metabolism in vivo.

Case Studies

Several case studies have highlighted the therapeutic potential of hydroxylamines in general, with implications for this compound:

  • Study on Anticancer Properties: A study demonstrated that hydroxylamines can induce apoptosis in cancer cells through oxidative stress mechanisms, supporting the observed cytotoxicity of this compound in vitro.
  • Neuroprotective Effects: Hydroxylamines have been explored for neuroprotective properties, indicating that similar compounds may offer benefits in neurodegenerative diseases.

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